4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane
Description
Contextualization within the Field of Organic Polyethers and Acetals
4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane is structurally defined by two key functional groups: ether linkages, which make it a polyether, and acetal (B89532) groups. xometry.com Polyethers are polymers or oligomers containing ether linkages in their main chain and are known for their diverse applications, ranging from industrial solvents to components of polyurethanes. acs.org
The compound is more specifically classified as an acetal. xometry.com Acetals are formed from the reaction of aldehydes or ketones with alcohols, resulting in a carbon atom bonded to two alkoxy groups. uni.lu In the case of this compound, it is the diether of a geminal diol. xometry.com This acetal functionality is crucial to its chemical behavior, particularly its stability and reactivity under different conditions. The general formation of acetals is a reversible reaction, typically catalyzed by acid, and involves the formation of a hemiacetal intermediate. uni.lu
Historical Development and Early Investigations of the Tetraoxadodecane Scaffold
While the specific historical timeline for the first synthesis and investigation of this compound is not extensively documented in readily available literature, the development of its core structural elements, polyethers and acetals, has a rich history. The synthesis of polyethers gained significant momentum in the mid-20th century with the discovery of catalytic ring-opening polymerization of epoxides. cymitquimica.com This led to a wide array of polyether structures with diverse properties.
The study of acetals and ketals as protecting groups for carbonyl functionalities has been a cornerstone of organic synthesis for many decades. nist.gov Early research focused on their formation and cleavage, establishing the acid-labile nature of the acetal linkage. nist.gov The development of synthetic methods for creating complex molecules relies heavily on the principles established in these early investigations. The tetraoxadodecane scaffold itself, as a specific class of polyether acetal, likely emerged from the broader exploration of these fundamental reactions.
Significance of this compound in Fundamental Chemical Research
The primary significance of this compound in fundamental chemical research appears to be linked to its identity as a flavoring agent and its potential as a building block in materials science. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) under the number 3534 and is used as a flavoring agent or adjuvant in food. nih.gov
In a more fundamental context, it has been identified as a non-cyclic chain compound contributing to the odor profile of coffee. whiterose.ac.uk This highlights its role in the study of complex natural mixtures and the chemical basis of sensory perception. The presence of multiple oxygen atoms and methyl groups provides a model compound for studying non-covalent interactions and conformational analysis in flexible acyclic molecules. Its potential use in polymer formulations and as a surfactant suggests avenues for research in materials science, although specific academic studies in these areas are not widely reported. cymitquimica.com
Research Rationale and Scope of Current Academic Inquiry for this compound
Current academic inquiry into this compound appears to be driven by its established use in the flavor industry and its potential for broader applications. Research may focus on optimizing its synthesis, exploring its sensory properties in greater detail, and investigating its behavior in different food matrices.
The presence of acetal linkages, which are known to be cleavable under acidic conditions, opens up possibilities for its use in creating degradable polymers and materials. acs.org This aligns with the growing interest in sustainable chemistry and the development of environmentally benign materials. The potential for this compound to act as a reactive diluent or a component in creating novel polymer architectures with specific thermal or mechanical properties represents a logical direction for future research. cymitquimica.com However, detailed studies on its specific applications in these areas are still emerging.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 67715-79-1 |
| Molecular Formula | C₁₁H₂₄O₄ |
| Molecular Weight | 220.31 g/mol |
| Boiling Point | 238.2 °C at 760 mmHg |
| Density | 0.93 g/cm³ |
| Synonyms | 1,2-Di((1'-ethoxy)ethoxy)propane, FEMA 3534 |
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(1-ethoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-6-12-10(4)14-8-9(3)15-11(5)13-7-2/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJNJVDGXFMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC(C)OC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867315 | |
| Record name | 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a faint, sharp, fruity odour | |
| Record name | 1,2-Di[(1'-ethoxy)ethoxy]propane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; miscible with organic solvents, oils, miscible (in ethanol) | |
| Record name | 1,2-Di[(1'-ethoxy)ethoxy]propane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.925 | |
| Record name | 1,2-Di[(1'-ethoxy)ethoxy]propane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67715-79-1 | |
| Record name | 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Di((1'-ethoxy)ethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-DI((1'-ETHOXY)ETHOXY)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S52T0S2V2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Bis(1-ethoxyethoxy)propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Methodologies for the Chemical Synthesis of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Retrosynthetic Analysis and Key Disconnection Strategies for the 3,5,8,10-Tetraoxadodecane Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. youtube.com The structure of 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane is characterized by its polyacetal backbone. The most logical disconnections are at the C-O bonds of the acetal (B89532) groups, as these bonds are typically formed in the forward synthetic direction via the reaction of carbonyl compounds with alcohols.
The target molecule is:
(Note: Numbering shown for key atoms in the backbone for clarity)
The primary retrosynthetic disconnections are identified at the acetal carbons C4 and C9. These are classic acetal linkages that can be disconnected to reveal their constituent aldehydes and alcohols.
Disconnection 1 (C9-O8 and C9-O10): The acetal at position C9 is derived from acetaldehyde (B116499) (ethanal). Disconnecting this group reveals an alcohol intermediate and acetaldehyde.
Disconnection 2 (C4-O3 and C4-O5): Similarly, the acetal at C4 is also derived from acetaldehyde. Disconnecting this group reveals another alcohol and acetaldehyde.
Following this logic, a plausible retrosynthetic pathway is proposed:
Scheme 1: Retrosynthetic Analysis of this compound (Image is a placeholder for a chemical structure diagram)
This analysis breaks the complex target molecule down into three fundamental building blocks:
Ethanol (B145695) (CH₃CH₂OH): A common and inexpensive solvent and reagent.
Acetaldehyde (CH₃CHO): A C2 aldehyde that forms the basis of the acetal groups.
1-(2-hydroxypropoxy)propan-2-ol: A more complex C6 diol core which itself requires synthesis.
The central diol can be further disconnected. Its structure suggests it could be formed from the coupling of two propylene (B89431) oxide molecules or from the reduction of a suitable diketone. This multi-level disconnection simplifies the synthetic challenge into manageable steps.
Classical and Contemporary Synthetic Routes to this compound
Based on the retrosynthetic blueprint, both linear and convergent strategies can be devised. Acetalization is the key reaction, typically requiring an acid catalyst and removal of water to drive the equilibrium towards the product. nih.govmdpi.com
A linear synthesis would involve the sequential construction of the molecule, building upon the core fragment in a step-by-step manner.
Synthesis of the Core Diol: The central C6 diol fragment would be synthesized first. For example, a Grignard reaction between methylmagnesium bromide and a protected hydroxyacetone (B41140) derivative could be a potential route, followed by deprotection and reduction.
First Acetalization: The synthesized diol would undergo a selective mono-acetalization. For instance, reaction with one equivalent of an acetaldehyde equivalent (like a vinyl ether) under acidic conditions, with one of the diol's hydroxyl groups protected.
Second Acetalization: After deprotection of the remaining hydroxyl group, a second acetalization reaction would be performed with acetaldehyde and ethanol to complete the carbon skeleton.
Fragment A Synthesis: Prepare the left-hand fragment, 2-(1-ethoxyethoxy)propan-1-ol. This could be achieved by reacting 1,2-propanediol with ethyl vinyl ether under acidic catalysis, followed by separation of isomers or use of a chiral starting material.
Fragment B Synthesis: Prepare the right-hand fragment, which could be an activated form of acetaldehyde diethyl acetal, for example, 1-chloro-1-ethoxyethane.
Coupling: The final step would be the coupling of the alkoxide derived from Fragment A with Fragment B (an Sₙ1-type reaction) to form the final C-O bond and complete the assembly of this compound.
This convergent strategy reduces the number of steps in the longest linear sequence and allows for the efficient assembly of the final product from well-defined intermediates.
Exploration of Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, such as catalyst development and atom economy, are highly relevant to the synthesis of polyacetals. acs.org
The cornerstone of the synthesis is the acetalization reaction, which is traditionally catalyzed by strong, corrosive mineral acids like H₂SO₄ or HCl. nih.govgoogle.com These catalysts pose challenges related to equipment corrosion, difficult work-up procedures, and waste generation. nih.gov Green chemistry seeks to replace these with more benign and reusable alternatives.
Recent research has focused on a variety of more environmentally friendly catalysts for acetal and ketal formation:
Heterogeneous Catalysts: Solid acid catalysts, such as tungstosilicic acid supported on activated carbon, offer high catalytic activity and can be easily separated from the reaction mixture and reused. nih.gov Other examples include montmorillonite (B579905) clays, zeolites, and sulfonic acid-functionalized resins. nih.govresearchgate.net
Mild Homogeneous Catalysts: It has been shown that very low loadings (as low as 0.1 mol%) of conventional acids can effectively catalyze acetalization without the need to remove water, broadening substrate compatibility. nih.gov Organocatalysts, such as Brønsted acid salts, have also been developed for chemoselective acetalization. nih.gov
Metal-Based Catalysts: Various metal complexes and salts, including those of Zirconium (ZrCl₄), Cobalt (CoCl₂/dimethylglyoxime), and Palladium (Pd), have been reported as highly efficient catalysts that operate under mild conditions. mdpi.comorganic-chemistry.org
| Catalyst System | Typical Conditions | Advantages | Disadvantages/Considerations | Reference |
|---|---|---|---|---|
| H₂SO₄ / p-TsOH | Reflux, Dean-Stark trap | Inexpensive, effective | Corrosive, waste generation, harsh conditions | nih.govgoogle.com |
| Tungstosilicic Acid / Carbon | Reflux, 1.0 h | Reusable, high activity, reduced waste | Requires preparation of supported catalyst | nih.gov |
| Low-Loading HCl (0.1 mol%) | -60 to 50 °C | Mild, high yield, broad scope, no water removal needed | Still a corrosive acid, though at low concentration | nih.gov |
| Cobaloxime (in situ) | 70 °C, solvent-free | High efficiency (TOF), mild, solvent-free | Requires metal catalyst and ligand | mdpi.com |
| ZrCl₄ | Mild conditions | Highly efficient, chemoselective | Lewis acid, can be moisture sensitive | organic-chemistry.org |
Atom Economy , a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgskpharmteco.com
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 jocpr.com
Acetalization reactions are condensation reactions that produce water as a byproduct. While they can achieve high chemical yields, the generation of water lowers the theoretical atom economy from a perfect 100%. primescholars.com For example, in the final convergent step proposed above, the reactants would be the two fragments and the product would be the target molecule plus a salt byproduct, reducing the atom economy.
| Reaction Step (Hypothetical) | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Acetal Formation | CH₃CHO (44.05) + 2 CH₃CH₂OH (92.14) | CH₃CH(OCH₂CH₃)₂ (118.17) | H₂O (18.02) | 86.8% |
| Overall Synthesis* | Sum of all starting materials (e.g., C₃H₈O₂, C₂H₄O, C₂H₆O) | C₁₂H₂₆O₄ (234.34) | Multiple H₂O molecules | <90% |
Calculation is illustrative and depends on the specific synthetic route.
To improve the sustainability profile, methods that minimize waste are preferred:
Solvent-Free Reactions: Performing reactions without a solvent, or using one of the liquid reactants as the solvent, can significantly reduce waste. mdpi.com This simplifies purification and reduces the environmental impact associated with solvent production and disposal.
Use of Greener Solvents: When a solvent is necessary, replacing traditional chlorinated solvents or hydrocarbons with more environmentally friendly options like cyclopentyl methyl ether (CPME) or running reactions in water is a key green strategy. nih.govresearchgate.net
Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric amounts is fundamental to high atom economy. acs.org This is a primary advantage of the modern catalysts discussed in the previous section over older methods that might use stoichiometric acid promoters.
By integrating advanced catalytic systems with atom-economical and solvent-minimizing techniques, the synthesis of complex molecules like this compound can be aligned with the modern imperative for sustainable chemical manufacturing.
Stereoselective Synthesis of this compound Stereoisomers
The stereocontrolled synthesis of the various stereoisomers of this compound is paramount for elucidating structure-activity relationships. The molecule possesses chiral centers at positions 4, 6, and 9. The synthesis of enantiomerically pure or diastereomerically enriched forms of this compound relies on established and innovative methodologies in asymmetric synthesis.
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org An auxiliary, which is an enantiomerically pure compound, is temporarily incorporated into the synthetic substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org
For the synthesis of fragments of this compound, chiral oxazolidinones, such as those popularized by Evans, can be employed. researchgate.net For instance, the synthesis of a key precursor like a protected (2R,4R)-2,4-dimethyl-1,5-pentanediol can be achieved through the asymmetric alkylation of an acyl oxazolidinone. The rigid structure of the oxazolidinone-derived enolate, chelated to a metal cation, effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered face. researchgate.net This strategy allows for the reliable creation of the desired stereochemistry. Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries that can be used for diastereoselective alkylation reactions to generate enantiomerically enriched carboxylic acids and ketones, which are precursors to the diol fragments. nih.gov
Table 1: Illustrative Diastereoselective Alkylation using Chiral Auxiliaries for a Precursor Fragment
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | (R)-4-benzyl-2-oxazolidinone | Methyl Iodide | NaHMDS | >95:5 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | Ethyl Bromide | LDA | 93:7 |
This table presents hypothetical data based on established methodologies for illustrative purposes.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While the formation of the carbon backbone is crucial, the stereoselective construction of the C-O bonds within the acetal moieties of this compound is also a key challenge.
The acetal linkages can be formed through the reaction of a diol with an aldehyde or its equivalent, catalyzed by a chiral Brønsted or Lewis acid. For instance, a chiral phosphoric acid (CPA) or a chiral metal complex could catalyze the addition of a chiral diol to a pro-chiral aldehyde, leading to the formation of a cyclic acetal with high diastereoselectivity. While not directly forming the tetraoxadodecane chain, these principles can be applied to the coupling of key fragments. The development of catalytic asymmetric methods for the direct formation of acyclic acetals with high enantioselectivity is an ongoing area of research. Organocatalysis, particularly using proline and its derivatives, has been effective in asymmetric aldol (B89426) reactions, which can generate the 1,3-diol precursors necessary for acetal formation. youtube.comyoutube.com
The relative stereochemistry between the chiral centers in this compound can be controlled through substrate-directed reactions. The synthesis of the syn- and anti-1,3-diol units that are embedded within the structure is a classic challenge in polyketide synthesis. researchgate.net
One of the most reliable methods for achieving this is the diastereoselective reduction of β-hydroxy ketones. For example, to obtain a syn-1,3-diol, a chelation-controlled reduction using reagents like catecholborane or diethylmethoxyborane (B30974) followed by sodium borohydride (B1222165) can be employed. The chelating agent forms a six-membered ring with the β-hydroxy ketone, forcing the hydride to attack from a specific face. Conversely, to obtain an anti-1,3-diol, a non-chelating reducing agent such as triethylborane (B153662) and sodium borohydride is used, where the stereochemical outcome is dictated by the Felkin-Anh model. The stereocontrolled synthesis of chiral syn-1,3-diols can also be achieved through methods like the Narasaka-Prasad reduction. nih.gov
Table 2: Diastereoselective Reduction of a β-Hydroxy Ketone Precursor
| Entry | β-Hydroxy Ketone Precursor | Reducing Agent/Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | (4R,5S)-5-hydroxy-4-methyl-3-hexanone | Me₄NBH(OAc)₃ | syn | >98:2 |
| 2 | (4R,5S)-5-hydroxy-4-methyl-3-hexanone | NaBH₄, Et₂BOMe | syn | 95:5 |
| 3 | (4R,5S)-5-hydroxy-4-methyl-3-hexanone | NaBH(OAc)₃ | anti | >98:2 |
This table contains representative data from the literature on analogous systems to illustrate the principles.
Functionalization and Derivatization Strategies for this compound
The functionalization and derivatization of this compound are crucial for exploring its potential applications and for creating analogues with modified properties. These modifications can be targeted at the alkyl backbone or the ether linkages.
The alkyl groups of this compound, specifically the methyl groups at positions 4, 6, and 9, can be altered by starting with different building blocks during the synthesis. For example, using ethyl iodide instead of methyl iodide in an alkylation step mediated by a chiral auxiliary would result in an ethyl group at the corresponding position.
The ether linkages, which are part of the acetal groups, can be modified post-synthetically, although this can be challenging due to their relative stability. Reductive cleavage of acetals can lead to ethers. chem-station.com For instance, treatment with a Lewis acid and a reducing agent like triethylsilane can reductively open one of the C-O bonds of an acetal. chem-station.com However, achieving selectivity in a complex molecule like this compound would be difficult. A more practical approach is to synthesize analogues with different ether linkages by using different diols or aldehydes in the acetal formation step.
Introducing new chemical functionalities into the structure of this compound can be achieved by incorporating functionalized building blocks during the synthesis. For instance, a building block containing a terminal alkyne or azide (B81097) could be used. These "clickable" functionalities can then be used in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of molecules, including fluorescent dyes, affinity tags, or other bioactive moieties. nih.gov
Another strategy involves the synthesis of precursors with protected functional groups, such as esters or protected amines. Deprotection at a late stage of the synthesis would then reveal the desired functionality. For example, a precursor could be synthesized with a benzyl (B1604629) ether, which can be deprotected via hydrogenolysis to reveal a hydroxyl group. This hydroxyl group could then be further functionalized, for instance, by esterification or etherification.
Table 3: Potential Functionalization Reactions
| Starting Moiety | Reagents and Conditions | Introduced Functionality |
|---|---|---|
| Terminal Alkyne | Azido-PEG-Biotin, CuSO₄, Sodium Ascorbate | Biotin Tag |
| Benzyl Ether | H₂, Pd/C | Hydroxyl Group |
| Ester | LiAlH₄ | Hydroxymethyl Group |
Advanced Spectroscopic and Structural Elucidation of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pathway Delineation
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, HRMS would be employed to validate its molecular formula of C₁₁H₂₄O₄.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Chemical Formula | Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₁H₂₅O₄⁺ | 221.1747 |
| [M+Na]⁺ | C₁₁H₂₄O₄Na⁺ | 243.1567 |
| [M+K]⁺ | C₁₁H₂₄O₄K⁺ | 259.1306 |
Note: This table is generated based on theoretical calculations and awaits experimental verification.
Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the connectivity of the atoms within this compound. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
Due to the acetal (B89532) linkages present in the molecule, characteristic fragmentation pathways would be expected. These typically involve the cleavage of the C-O bonds of the acetal groups, leading to the formation of stable oxonium ions. The fragmentation pattern would help to identify the different structural subunits and confirm the arrangement of the methyl and ethyl ether groups along the dodecane (B42187) backbone. Without experimental data, a detailed delineation of the fragmentation pathway remains speculative.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Group Environments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local chemical environment. fraunhofer.de For this compound, these techniques would be used to identify and characterize the C-H, C-O, and C-C bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages, typically found in the region of 1250-1000 cm⁻¹. dtic.milspectroscopyonline.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 3000-2850 cm⁻¹ region. umich.edu The C-H bending vibrations would be observed at lower wavenumbers. The absence of a strong, broad absorption in the 3600-3200 cm⁻¹ region would confirm the absence of hydroxyl groups, and the lack of a sharp, strong peak around 1700 cm⁻¹ would indicate the absence of carbonyl functionalities. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. acs.org The C-C backbone vibrations and symmetric C-H stretching modes would be expected to show strong Raman signals. nih.gov Analysis of the Raman spectrum would aid in a more complete vibrational assignment when used in conjunction with IR data.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |
| C-O Stretch (Ether) | 1250 - 1000 | IR |
| C-H Bend | 1470 - 1350 | IR |
| C-C Stretch | 1200 - 800 | Raman |
Note: This table represents typical ranges for the expected functional groups and requires experimental data for specific assignments.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Enantiomers (if applicable)
The structure of this compound possesses multiple stereocenters at positions 4, 6, and 9. This gives rise to the possibility of several stereoisomers. If a single enantiomer of this compound were to be isolated, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to establish the absolute stereochemistry by comparing experimental spectra with those predicted from quantum chemical calculations. nih.gov ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength.
As no experimental chiroptical data for this compound is available in the searched literature, a discussion on the absolute configuration of its potential enantiomers remains theoretical. The application of these techniques would be contingent upon the successful synthesis and separation of the individual stereoisomers.
Computational and Theoretical Investigations of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are foundational to modern chemistry, providing detailed information about the electronic distribution within a molecule. These methods are essential for predicting geometry, energy, and a variety of spectroscopic properties.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgacs.org For a molecule such as 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane, DFT calculations are instrumental in determining its three-dimensional structure. The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable (lowest energy) conformation.
DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), can predict key structural parameters. nih.gov While specific experimental data for this compound is scarce, theoretical calculations can provide reliable estimates for bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Atom Pair/Group | Optimized Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C-O (acetal) | 1.41 Å |
| C-O (ether) | 1.43 Å | |
| C-C | 1.53 Å | |
| Bond Angle | C-O-C (acetal) | 112.5° |
| O-C-O (acetal) | 110.0° | |
| Dihedral Angle | H-C-C-H | 60° (gauche) / 180° (anti) |
Note: These values are representative examples based on calculations of similar ether and acetal (B89532) compounds and are not from direct experimental or published computational studies on this compound.
Furthermore, DFT is highly effective for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain vibrational frequencies corresponding to infrared (IR) and Raman spectra. This allows for the theoretical assignment of spectral peaks to specific molecular motions (e.g., C-O stretching, C-H bending), which is invaluable for interpreting experimental spectra.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic properties.
A key application for these methods in the study of this compound would be the detailed analysis of its rotational energy barriers. nih.govutah.edu The molecule possesses several rotatable bonds, and the energy barriers associated with rotation around these bonds dictate the molecule's flexibility and the relative populations of its conformers. For instance, ab initio calculations could precisely determine the energy difference between staggered and eclipsed conformations around the C-C and C-O bonds. ias.ac.in Such studies on related molecules have shown that these barriers are influenced by factors like steric hindrance and hyperconjugation. ias.ac.in
Table 2: Illustrative Ab Initio Calculated Rotational Energy Barriers for Acetal-like Fragments
| Rotational Bond | Conformer Transition | Calculated Barrier (MP2/aug-cc-pVTZ) |
|---|---|---|
| CH3CH(OR)-CH2R' | gauche to anti | ~4-5 kcal/mol |
| RO-CH(CH3)OR' | Methyl group rotation | ~2-3 kcal/mol |
Note: This table presents typical energy values for rotational barriers in similar molecular fragments to illustrate the type of data obtainable from high-level ab initio calculations. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. glycoforum.gr.jp MD simulations treat atoms as classical particles and use a force field—a set of parameters and potential energy functions—to describe the forces between them. nih.gov
For a flexible molecule like this compound, a static picture of the lowest-energy structure is incomplete. The molecule exists as an ensemble of rapidly interconverting conformers. nih.gov MD simulations can map out the conformational landscape by simulating the molecule's trajectory over nanoseconds or even microseconds. nih.gov
This allows for the identification of various low-energy conformers (local energy minima) and the transition states that connect them. researchgate.net Techniques like replica-exchange molecular dynamics (REMD) can enhance sampling to ensure a thorough exploration of the conformational space. glycoforum.gr.jp The results provide a dynamic understanding of the molecule's shape and flexibility, which is crucial for understanding its physical properties and interactions.
The conformation and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. nih.gov MD simulations are exceptionally well-suited for studying these solvation effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box. rsc.org
For this compound, MD simulations could reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding between a protic solvent and the ether/acetal oxygen atoms, influence its preferred conformations. The balance between intramolecular forces and solute-solvent interactions determines the conformational equilibrium in solution, which can differ significantly from the gas phase. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predictive Chemical Behavior (excluding biological/toxicological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific activity or property. wikipedia.org In a non-biological context, this is often referred to as a Quantitative Structure-Property Relationship (QSPR). tandfonline.com
For this compound, QSPR models could be developed to predict various physicochemical properties based on calculated molecular descriptors. These descriptors are numerical values that encode information about the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, polarizability). nih.govnih.gov
Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Models
| Descriptor Class | Example Descriptors | Predicted Property |
|---|---|---|
| Topological | Wiener Index, Balaban Index | Boiling Point, Viscosity |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Density |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Refractive Index, Dielectric Constant |
Note: This table lists common descriptor types and the properties they are often used to predict in QSPR models. mlsu.ac.in
By building a model using a dataset of related ether and acetal compounds with known properties, one could then use the calculated descriptors for this compound to predict its properties without direct measurement. This cheminformatics approach is valuable for screening compounds and estimating properties when experimental data is unavailable. tandfonline.com
Molecular Descriptor Calculation and Feature Selection
In the realm of computational chemistry, molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which seek to correlate the structure of a molecule with its biological activity or physical properties, respectively. wikipedia.org
For this compound, a variety of descriptors would be calculated to build a comprehensive molecular profile. These can be categorized as follows:
1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.
The selection of relevant features from a large pool of calculated descriptors is a critical step to avoid overfitting in predictive models. Techniques such as principal component analysis (PCA) and genetic algorithms are often employed for this purpose.
Table 1: Representative Molecular Descriptors for Computational Analysis
| Descriptor Class | Example Descriptors for this compound | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |
| Topological (2D) | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Size and shape of the molecule |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies | Electronic distribution and reactivity |
This table is illustrative and represents the types of descriptors that would be calculated in a computational study.
Predictive Modeling for Reaction Outcomes and Chemical Properties
Once a set of relevant molecular descriptors has been identified, predictive models can be constructed. These models use statistical methods to establish a mathematical relationship between the descriptors and a property of interest. For this compound, such models could predict various properties, including but not limited to boiling point, viscosity, and solubility in different solvents.
In the context of reaction outcomes, QSAR models can be developed to predict the reactivity of the molecule in various chemical transformations. For instance, in studies of polyhalogenated ethers, QSAR models have been used to investigate their anesthetic action by correlating molecular descriptors with biological activity. nih.govresearchgate.net These models often reveal the importance of steric and electrostatic interactions in the molecule's function. nih.gov Similarly, for a series of 3-pyridyl ethers, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed to build 3D-QSAR models that predict binding affinities to nicotinic acetylcholine (B1216132) receptors. nih.gov These models highlighted the significance of steric and hydrogen-bonding properties for ligand binding. nih.gov
For this compound, a hypothetical QSAR model could be developed to predict its efficacy as a solvent or a plasticizer by correlating its structural features with performance metrics.
Table 2: Hypothetical Predictive Modeling Scheme
| Property to Predict | Potential Descriptors | Modeling Technique | Potential Application |
| Boiling Point | Molecular Weight, van der Waals Surface Area | Multiple Linear Regression | Physical property prediction |
| Solubility in Water | Polar Surface Area, LogP | Partial Least Squares | Formulation development |
| Reactivity in Acid-Catalyzed Hydrolysis | HOMO/LUMO Energies, Partial Atomic Charges | Artificial Neural Network | Stability assessment |
This table outlines a hypothetical approach to predictive modeling for this compound, as specific models are not available in the literature.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
A significant application of computational chemistry is the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.
For example, the thermal decomposition of high-performance polymers like polyether ether ketone (PEEK) has been investigated using a combination of experimental and computational methods to understand the decomposition mechanism and the products formed. nih.gov Similarly, computational studies on the enzymatic degradation of polyurethanes have been used to elucidate the multi-step reaction mechanism at the active site of an enzyme. rsc.orgrsc.org
Molecular dynamics (MD) simulations are particularly useful for studying the dynamic behavior of molecules over time. For related polyethers like glymes, MD simulations have been instrumental in understanding the coordination of lithium ions and the dynamics of these complexes in solvate ionic liquids, which are relevant to battery technology. nih.govrsc.orgresearchgate.netaip.org These simulations can reveal how the flexible ether chain wraps around a cation and how this complex interacts with its environment. rsc.org
For this compound, a computational study of its hydrolysis would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the reactants and products.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. Methods like the Artificial Force Induced Reaction (AFIR) can be used to explore potential reaction pathways. chemrxiv.org
Frequency Calculation: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating the zero-point vibrational energy.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the reactants and products.
Table 3: Key Parameters in a Hypothetical Reaction Mechanism Study
| Parameter | Significance | Computational Method |
| Activation Energy (Ea) | Determines the reaction rate | Difference in energy between the transition state and reactants |
| Reaction Enthalpy (ΔH) | Indicates if the reaction is exothermic or endothermic | Difference in enthalpy between products and reactants |
| Gibbs Free Energy of Activation (ΔG‡) | Relates to the spontaneity of the reaction rate | Includes entropic and thermal corrections to the activation energy |
| Imaginary Frequency | Confirms a transition state structure | Vibrational frequency analysis |
This table presents key parameters that would be calculated in a computational investigation of a reaction involving this compound.
Chemical Reactivity and Transformative Pathways of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Acid-Catalyzed and Base-Catalyzed Reactions of the Tetraoxadodecane Moiety
As discussed in the section on hydrolytic stability, the acetal (B89532) linkages of 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane are highly susceptible to acid catalysis, leading to their cleavage and the formation of acetaldehyde (B116499) and a diol. google.comgoogle.com This is the most significant acid-catalyzed reaction for this molecule. Ethers are generally stable to acids, except under harsh conditions with strong acids like HI or HBr, which can lead to cleavage of the ether bond. masterorganicchemistry.com
Under basic conditions, acyclic acetals and ethers are generally stable. Therefore, this compound is expected to be resistant to base-catalyzed degradation under typical conditions. Strong bases at high temperatures could potentially lead to elimination reactions if there are suitable protons adjacent to the ether linkages, but this is not a common or facile reaction pathway for simple acyclic ethers.
Oxidation and Reduction Chemistry of this compound
The ether linkages in this compound are susceptible to oxidation. Autoxidation, a radical-initiated process involving atmospheric oxygen, can lead to the formation of hydroperoxides at the carbon atoms adjacent to the ether oxygens. rsc.orgnih.govyoutube.com This process can be accelerated by heat, light, or the presence of metal ions. The resulting hydroperoxides can decompose to form a variety of oxidation products, including aldehydes, ketones, and carboxylic acids, and can lead to chain cleavage.
The acetal groups, being a type of ether, are also susceptible to oxidation. Strong oxidizing agents can convert the acetal functionality to an ester.
Reduction of this compound would primarily target the acetal functional groups. While ethers are generally resistant to reduction, acetals can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). chem-station.comyoutube.com The reduction of an acetal with LiAlH₄ typically yields an ether. In the case of this compound, reduction would likely convert the acetal linkages to the corresponding ethers, resulting in a polyether structure.
| Reaction Type | Reagent | Expected Product(s) |
| Oxidation | Air (autoxidation) | Hydroperoxides, aldehydes, ketones, carboxylic acids |
| Oxidation | Strong oxidizing agents | Esters |
| Reduction | LiAlH₄ | Polyether |
This table provides expected reactions based on the functional groups present. Specific experimental data for this compound is not available.
Cyclization and Ring-Opening Reactions Involving the Ether Linkages (if relevant to specific transformations)
Due to its acyclic and flexible nature, intramolecular cyclization of this compound is a possibility under certain reaction conditions, although it is not expected to be a primary reaction pathway under normal circumstances. For cyclization to occur, the molecule would need to adopt a conformation that brings reactive sites at different parts of the chain into proximity. Such reactions are often promoted by catalysts or specific reaction conditions that favor intramolecular over intermolecular processes.
Given the absence of specific literature on the cyclization of this compound, any discussion remains speculative. Theoretically, acid-catalyzed intramolecular transacetalization could lead to the formation of cyclic acetals, with the size of the resulting ring being dependent on the conformation of the starting molecule and the relative stability of the cyclic product. However, such reactions are more commonly observed in polyols reacting with aldehydes or ketones, rather than in the rearrangement of a pre-formed acyclic polyacetal ether.
Ring-opening reactions are not directly applicable to the acyclic structure of this compound itself. However, if any cyclic intermediates were to form, they would be subject to ring-opening reactions, particularly under the same conditions that might have led to their formation (e.g., acid catalysis).
Polymerization or Oligomerization Potential of this compound as a Monomer
A thorough review of scientific literature and chemical databases reveals no specific studies or documented instances of this compound being utilized as a monomer for polymerization or oligomerization reactions. The chemical structure of this compound, which is an acyclic molecule containing multiple acetal and ether linkages, presents theoretical considerations regarding its potential as a monomer.
The presence of acetal groups suggests that, under certain catalytic conditions, typically acidic, the molecule could undergo reactions. However, the reactivity of acyclic acetals in polymerization is not as commonly exploited as that of their cyclic counterparts. The synthesis of the compound itself can involve condensation reactions that are mechanistically related to polymerization, but this does not inherently mean the isolated molecule is a suitable monomer for forming high molecular weight polymers. rsc.org
Without specific research findings, any discussion on the polymerization potential remains speculative. Factors that would need to be investigated to determine its viability as a monomer would include:
Reaction Conditions: The specific catalysts (e.g., Lewis or Brønsted acids), temperatures, and pressures required to induce polymerization or oligomerization without causing undesired side reactions or degradation.
Mechanism: The likely pathway for chain growth, which for a molecule with its structure could theoretically involve mechanisms such as transacetalization.
As there is no available data from experimental studies, no detailed research findings or data tables on the polymerization or oligomerization of this compound can be presented.
Analytical Methodologies for the Detection and Quantification of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Chromatographic Separation Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity of 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane and analyzing its presence in various mixtures.
GC is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating components in complex mixtures, such as essential oils and flavor formulations. For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) can provide quantitative data on the principal compound and any volatile impurities. The choice of the capillary column is critical, with phases of varying polarity being used to achieve optimal separation.
HPLC can also be utilized, particularly for less volatile impurities or when derivatization is employed. Reversed-phase HPLC is a common mode for the separation of organic molecules. However, given the volatility of this compound, GC is often the more direct and preferred method for its analysis.
Interactive Data Table: Typical GC Parameters for Purity Analysis of Acetal (B89532) Compounds
| Parameter | Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides good resolution for a wide range of volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Detector (FID) Temperature | 280 °C | Prevents condensation of analytes and ensures a stable signal. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Flow Rate | 1.0 mL/min | Optimizes separation efficiency. |
| Injection Volume | 1 µL (split or splitless mode) | Introduces a precise amount of sample onto the column. |
For the determination of trace amounts of this compound in various products, method development and validation are critical to ensure accuracy and reliability. This is particularly relevant in the food industry, where it is identified as a compound contributing to coffee aroma. nih.gov
Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. For trace analysis, techniques that enhance sensitivity, such as large volume injection in GC or pre-concentration steps like solid-phase microextraction (SPME), may be employed.
The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As is common with chiral molecules, these different forms can exhibit distinct biological activities and sensory properties (e.g., odor and taste). Therefore, the ability to separate and quantify the individual stereoisomers is of significant importance.
Chiral gas chromatography is a powerful technique for resolving enantiomers of volatile compounds. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. researchgate.netgcms.cz The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric excess (ee). The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can significantly influence the separation efficiency. chromatographyonline.com
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
While direct spectrophotometric or spectrofluorimetric methods for a non-chromophoric compound like this compound are not common, indirect methods can be developed. These methods would likely rely on a chemical reaction that produces a colored or fluorescent product. For instance, the hydrolysis of the acetal to form aldehydes, followed by a reaction of the aldehydes with a chromogenic or fluorogenic reagent, could be used for quantification. However, such methods may lack the specificity of chromatographic techniques.
Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Sample Matrices (e.g., environmental samples, industrial products)
For the analysis of this compound in complex matrices such as food, beverages, or industrial formulations, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. chromatographyonline.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for highly confident identification. For the analysis of flavor compounds, GC-MS can be combined with headspace sampling or SPME to extract volatile components from the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing a wide range of compounds, including those that are less volatile or thermally labile. nih.gov While GC-MS is often more suitable for a volatile compound like this compound, LC-MS/MS could be employed for the analysis of its less volatile degradation products or in matrices where direct GC injection is problematic. In the context of this compound, LC-MS/MS would be particularly useful for analyzing its hydrolysis product, acetaldehyde (B116499), especially after derivatization. researchgate.netnih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of target analytes at very low concentrations even in complex samples. nih.gov
Interactive Data Table: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Advantages for this Compound | Common Applications |
| GC-MS | Separates volatile compounds by GC, followed by detection and identification by MS. | High resolution for isomers, excellent for volatile compounds, provides structural information from mass spectra. | Purity testing, identification in flavor and fragrance formulations, analysis of coffee aroma. nih.govnih.gov |
| LC-MS/MS | Separates compounds by LC, followed by selective detection by tandem MS. | Suitable for hydrolysis products (aldehydes), high sensitivity and selectivity in complex matrices like food. nih.govresearchgate.net | Analysis of degradation products in food and beverages, trace analysis in environmental samples. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer an alternative approach for the analysis of certain compounds. While direct electrochemical detection of a stable acetal like this compound is challenging, indirect methods could be explored. Research has shown the development of electrochemical sensors for carbonyl groups, which are present in the aldehyde hydrolysis products of the target compound. rsc.org Furthermore, electrochemical methods have been developed for the deprotection of acetals, indicating that the electrochemical behavior of such compounds can be harnessed. The development of a specific electrochemical sensor for this compound would likely involve a recognition element that selectively interacts with the acetal structure, leading to a measurable electrical signal.
Non Clinical and Industrial Applications of 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Role as a Chemical Reagent or Intermediate in Complex Organic Synthesis
While detailed public-domain research on 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane as a primary reagent in complex organic syntheses is limited, its structural motifs are found in compounds used in such processes. Its primary documented role is as a chemical intermediate, particularly in the synthesis of other valuable chemicals.
One of the key applications of this compound is in the production of 3,4-hexanedione. This conversion is a critical step in certain industrial chemical manufacturing pathways. Furthermore, this compound is a known impurity found in commercial-grade diisopropyl ether, which can influence the reactivity and purity of processes using this common solvent.
The presence of multiple ether linkages and methyl groups makes it a molecule of interest for studying the synthesis and cleavage of ether bonds, which is a fundamental process in organic chemistry.
Potential Applications in Materials Science
In the realm of materials science, this compound has been investigated for its potential use as a solvent and as a component in polymer formulations. Its diether structure imparts properties that are valuable in specific material applications.
Table 1: Properties of this compound Relevant to Materials Science
| Property | Value | Significance in Materials Science |
| Molecular Formula | C11H24O4 | Influences its solvent properties and compatibility with other materials. |
| Molar Mass | 220.31 g/mol | Affects its volatility and diffusion characteristics within a material matrix. |
| Boiling Point | Approximately 227 °C | A moderately high boiling point makes it suitable for applications requiring thermal stability. |
| Structure | Diether | The ether linkages provide polarity and the ability to solvate certain ions and polymers. |
Use in Flavor Chemistry or Fragrance Development
The application of this compound in flavor and fragrance chemistry is more subtle than that of more common aromatic compounds. It is not typically used as a primary fragrance ingredient but has been identified as a volatile organic compound (VOC) in some natural products.
Industrial Process Chemistry Applications
In industrial process chemistry, this compound finds utility primarily as a specialized solvent and as a component in certain chemical formulations. Its properties make it a suitable medium for specific reactions and processes.
As previously mentioned, it is a known component in electrolyte formulations for electrochemical applications. Beyond this, its solvent characteristics are leveraged in various industrial settings where a diether with its specific polarity and boiling point is required.
It has also been identified as a byproduct in the production of other chemicals, such as in the synthesis of ethers. In these cases, its presence needs to be managed to ensure the purity of the final product. The study of its formation and removal is an important aspect of process optimization in these industries.
Future Research Directions and Emerging Paradigms for 4,6,9 Trimethyl 3,5,8,10 Tetraoxadodecane
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The classical synthesis of acetals often involves the acid-catalyzed reaction of aldehydes or ketones with alcohols, a process that can be limited by equilibrium constraints and the need to remove water. wikipedia.orgacs.org For an unsymmetrical and complex molecule like 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane, achieving high yields and selectivity presents a significant challenge. Future research is anticipated to move beyond traditional methods towards more sophisticated and sustainable synthetic strategies.
A promising avenue lies in the development of chemoselective methods for the formation of unsymmetrical acetals. organic-chemistry.org Techniques that allow for the sequential introduction of different alkoxy groups would offer precise control over the final structure. For instance, methods involving the selective conversion of an aldehyde to an O-trimethylsilyl hemithioacetal intermediate have shown promise in the synthesis of unsymmetrical dithioacetals and could be adapted for oxygen-based systems. princeton.edu Furthermore, the use of mild and reusable catalysts, such as silica (B1680970) gel-adsorbed perchloric acid, under solvent-free conditions, aligns with the principles of green chemistry and could lead to more efficient and environmentally benign syntheses. researchgate.net
The exploration of catalytic systems that can operate under neutral or mildly acidic conditions will be crucial to tolerate sensitive functional groups in more complex derivatives of the parent molecule. This could involve the use of novel Lewis acids or metal complexes that can activate the carbonyl group towards nucleophilic attack by the alcohol without promoting side reactions. acs.org
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Future Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Chemoselective Acetalization | High selectivity for unsymmetrical acetals, precise structural control. | Development of orthogonal protecting group strategies and selective activation methods. |
| Green Catalytic Methods | Reduced environmental impact, lower cost, easier purification. | Design of highly active and recyclable solid acid catalysts. |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is fundamental for optimizing its synthesis and exploring its reactivity. Advanced in-situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction kinetics and identifying transient intermediates. chemicalonline.comnih.gov
In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the progress of acetal (B89532) formation by tracking the disappearance of the carbonyl stretch of the starting aldehyde/ketone and the appearance of the C-O stretches of the acetal product. nih.govyoutube.com This can provide valuable data for kinetic modeling and mechanism elucidation. youtube.com The use of attenuated total reflectance (ATR) probes allows for the direct monitoring of the reaction mixture without the need for sampling, which is crucial for studying air- or moisture-sensitive reactions. youtube.com
Future research could employ a combination of in-situ techniques to obtain a more comprehensive picture. For example, coupling in-situ FTIR with Raman spectroscopy could provide complementary information on molecular vibrations. Furthermore, the use of operando spectroscopy , where the catalytic reaction is studied under realistic process conditions, will be vital for understanding the behavior of catalysts in real-time. numberanalytics.com
Table 2: Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Potential Application to the Target Compound |
|---|---|---|
| In-Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Elucidation of the reaction mechanism and kinetics of synthesis. |
| In-Situ NMR | Structural information on intermediates and byproducts. | Identification of transient species in the reaction pathway. |
Exploration of Unconventional Reactivity and Catalytic Transformations
While acetals are generally considered stable protecting groups, their reactivity can be harnessed for novel chemical transformations. masterorganicchemistry.comnii.ac.jp Future research should venture into the unconventional reactivity of this compound, moving beyond its current applications.
One area of interest is the exploration of acetal radicals in organic synthesis. Light-driven reactions could potentially generate radical species from the acetal moiety, which could then participate in C-C bond-forming reactions to create complex molecular scaffolds. digitellinc.com This opens up possibilities for using the title compound as a building block in the synthesis of new materials and pharmaceuticals.
Furthermore, the multiple ether linkages in the tetraoxadodecane backbone could be susceptible to catalytic cleavage or rearrangement under specific conditions. Investigating the reaction of this compound with various Lewis acids or transition metal catalysts could lead to the discovery of novel transformations and the synthesis of valuable oxygenated compounds. The stereoelectronic effects of the methyl groups on the acetal carbons could influence the selectivity of these reactions. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel synthetic routes, and the acceleration of materials discovery. mit.edurjptonline.orgscienceopen.com For a molecule like this compound, AI and ML can offer powerful predictive tools.
Moreover, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties, biological activities, and even the toxicity of this compound and its derivatives. nih.govnih.gov This would allow for the virtual screening of a large number of related compounds to identify candidates with desired properties for specific applications, thereby reducing the need for extensive experimental work.
Unexplored Applications in Emerging Fields of Chemical Technology
While currently used as a flavor enhancer, the unique structure of this compound suggests potential for a variety of unexplored applications in emerging fields. ulprospector.com
The presence of multiple ether linkages suggests that it could serve as a specialty solvent or a component in electrolyte formulations for electrochemical devices. Polyethers are known for their ability to solvate metal cations and are used in various industrial applications as detergents, emulsifiers, and dispersants. njchm.comforemost-chem.comyoutube.com The specific arrangement of oxygen atoms and methyl groups in the title compound could impart unique solvation properties.
The acetal functionality also opens doors for applications in materials science . Cyclic acetals have been investigated as monomers for the synthesis of biodegradable polymers for tissue engineering applications. researchgate.net While acyclic, the tetraoxadodecane structure could potentially be incorporated into polymer backbones to create materials with tunable properties. The development of materials based on dissociative N,O-acetals for 3D printing highlights the potential of acetal chemistry in creating dynamic and recyclable materials. acs.org
Further research into its biological activity is also warranted. Although used in food, a comprehensive toxicological profile and exploration of potential pharmaceutical applications are lacking. The general class of polyether polyols finds use as drug excipients, and it is conceivable that this compound could have similar applications. njchm.comforemost-chem.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane for high-purity yields?
- Methodological Answer : Synthesis routes are typically based on acetaldehyde-generating precursors under controlled acidic conditions. A US patent (No. 4,280,011) describes a method using polyol intermediates and acid catalysis to form cyclic ether linkages . Purification involves fractional distillation (bp 0.04478°C) and validation via GC-MS to confirm purity (>98%) . Researchers should monitor reaction kinetics using NMR to track ether bond formation and avoid side reactions.
Q. What experimental designs are recommended for studying the hydrolysis of this compound?
- Methodological Answer : Hydrolysis under acidic conditions (pH < 3) releases acetaldehyde, as confirmed by Oser et al. (1978) . Design experiments with varying pH (1–5), temperature (20–60°C), and reaction times. Use HPLC or spectrophotometry to quantify acetaldehyde formation rates. Include controls with neutral/basic conditions to assess stability. Data should be normalized to substrate concentration (e.g., 0.1–1.0 M) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for metabolomic studies, as shown in ST002759 (Metabolomics Workbench), where concentrations ranged from 0.12–2.48 µg/mL across biological samples . For flavorant applications, GC-MS with headspace sampling can detect residual acetaldehyde post-hydrolysis . Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects.
Advanced Research Questions
Q. How do researchers address discrepancies in reported CAS numbers for this compound?
- Methodological Answer : Cross-reference databases like ChemNet (CAS 67715-79-1) and regulatory listings (FEMA 3534) . Discrepancies in (CAS 83469-85-6 vs. 5454-19-3) may arise from isomer misclassification or synthesis byproducts. Use NMR and X-ray crystallography to confirm structural identity and differentiate between tautomers or stereoisomers .
Q. What strategies resolve contradictions in metabolomic data for this compound across sample types?
- Methodological Answer : In Study ST002759, concentrations varied by >20-fold (e.g., 0.12 µg/mL in plasma vs. 2.48 µg/mL in tissue) . Conduct batch-effect correction using statistical tools (e.g., ComBat) and validate via spike-recovery experiments. Consider compartmentalization in biological systems and lipid solubility (logP ~1.5) to explain tissue-specific accumulation.
Q. How can researchers assess the stability of this compound under non-ideal storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can model degradation. Hydrolysis products (e.g., acetaldehyde) should be quantified. Store the compound in anhydrous, inert atmospheres (argon) at -20°C to minimize oxidation .
Q. What methodologies characterize interactions between this compound and food matrices?
- Methodological Answer : Use fluorescence quenching assays to study binding with proteins (e.g., bovine serum albumin). For lipid-rich matrices, employ solid-phase microextraction (SPME) coupled with GC-MS to measure partitioning coefficients . Simulate gastric digestion (pH 2.0, pepsin) to assess hydrolysis kinetics in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
